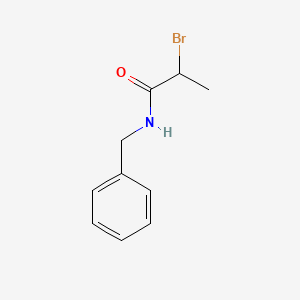
1-(4-Phenylphenoxy)propan-2-one
Descripción general
Descripción
“1-(4-Phenylphenoxy)propan-2-one” is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.27 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Phenoxy-2-propanol, a gycol ether, can be synthesized by reacting propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst .
Molecular Structure Analysis
The molecular structure of “1-(4-Phenylphenoxy)propan-2-one” can be analyzed using various spectroscopic techniques such as FT-IR . The chemical shifts of the compound can provide valuable information about its structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Phenylphenoxy)propan-2-one” can be predicted based on its molecular structure. It has a molecular weight of 226.27 g/mol . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined experimentally .
Aplicaciones Científicas De Investigación
Application 1: Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)Propan-2-Amines
- Summary of Application : This compound is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. These amines are constituents in approximately 40% of all active pharmaceutical ingredients .
- Methods of Application : The application involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The process starts from prochiral ketones .
- Results or Outcomes : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application 2: Crystal Structure of 1,1′- (Pyrazine-1,4-Diyl)-Bis (Propan-2-One)
- Summary of Application : This compound is used in the synthesis of 1,1′- (pyrazine-1,4-diyl)-bis (propan-2-one), a compound with a unique crystal structure .
- Methods of Application : The synthesis involves a nucleophilic substitution of 1,4-dihydropyrazine and propionic anhydride . The products were recrystallized from propionic anhydride, and all products were further purified by crystallization from methanol .
- Results or Outcomes : The crystal structure of the synthesized compound was determined. The crystal is a colourless block with a size of 0.25 × 0.23 × 0.18 mm .
Application 3: Synthesis of 1-(4-phenylphenyl)propan-2-one
- Summary of Application : This compound is used in the synthesis of 1-(4-phenylphenyl)propan-2-one, a compound with unique chemical properties .
- Methods of Application : The synthesis involves a nucleophilic substitution of 1,4-dihydropyrazine and propionic anhydride . The products were recrystallized from propionic anhydride, and all products were further purified by crystallization from methanol .
- Results or Outcomes : The synthesized compound was determined to have a melting point of 58-59°C .
Application 4: Synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one
- Summary of Application : This compound is used in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, a compound with unique chemical properties .
- Methods of Application : The synthesis involves a solvent-free Friedländer quinoline synthesis using poly(phosphoric acid) as an assisting agent .
- Results or Outcomes : The crystal structure of the synthesized compound was determined using FT-IR, and the chemical shifts of its 1H- and 13C NMR spectra were measured .
Propiedades
IUPAC Name |
1-(4-phenylphenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMKZKHZVXYJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309409 | |
| Record name | 1-(4-phenylphenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylphenoxy)propan-2-one | |
CAS RN |
18859-38-6 | |
| Record name | 1-([1,1′-Biphenyl]-4-yloxy)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18859-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 211910 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018859386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC211910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-phenylphenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




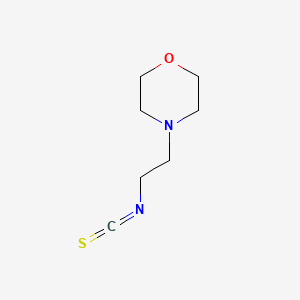
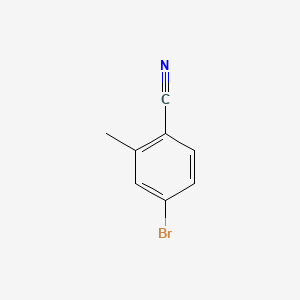
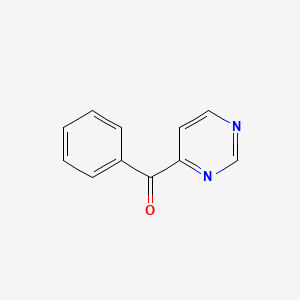
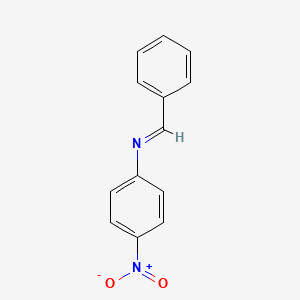
![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)
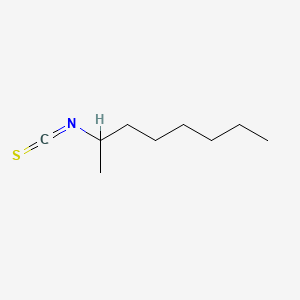
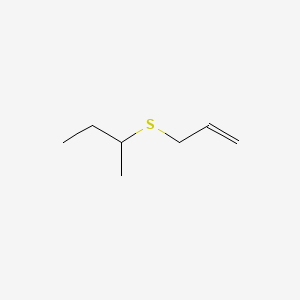
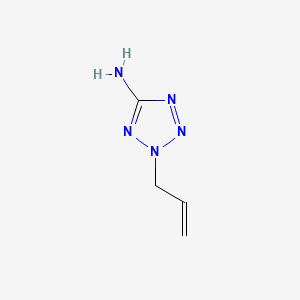
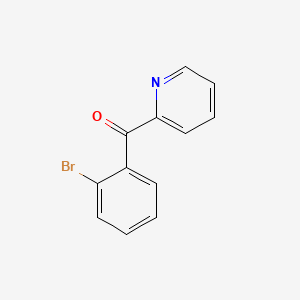
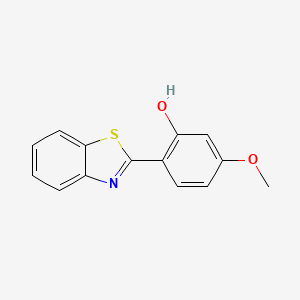
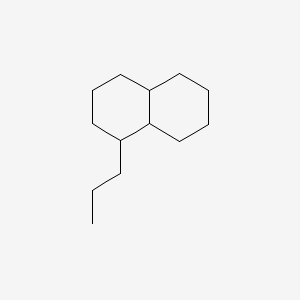
![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)
